molecular formula C11H13KO5S B5115851 Potassium;3-ethoxy-3-oxo-1-phenylpropane-1-sulfonate

Potassium;3-ethoxy-3-oxo-1-phenylpropane-1-sulfonate

Cat. No.: B5115851
M. Wt: 296.38 g/mol
InChI Key: QNMRJCXWDSIRSL-UHFFFAOYSA-M
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Description

Potassium;3-ethoxy-3-oxo-1-phenylpropane-1-sulfonate is a chemical compound with a complex structure that includes a potassium ion, an ethoxy group, a phenyl group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;3-ethoxy-3-oxo-1-phenylpropane-1-sulfonate typically involves the reaction of 3-ethoxy-3-oxo-1-phenylpropane-1-sulfonic acid with a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, continuous monitoring of reaction parameters, and purification steps to isolate the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium;3-ethoxy-3-oxo-1-phenylpropane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Potassium;3-ethoxy-3-oxo-1-phenylpropane-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium;3-ethoxy-3-oxo-1-phenylpropane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;3-ethoxy-3-oxo-1-phenylpropane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

potassium;3-ethoxy-3-oxo-1-phenylpropane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S.K/c1-2-16-11(12)8-10(17(13,14)15)9-6-4-3-5-7-9;/h3-7,10H,2,8H2,1H3,(H,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMRJCXWDSIRSL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13KO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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